molecular formula C20H13N3O6 B11549377 2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11549377
M. Wt: 391.3 g/mol
InChI Key: GKAJJPNULNJHBW-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of two nitro groups and a dimethylphenyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of 2-bromoaryl ketones with terminal alkynes and acetonitrile in the presence of a copper(I) catalyst. This reaction proceeds via a tandem process that includes N-atom transfer and a three-component [3 + 2 + 1] cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and the context of its use. For example, its nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as quinoline and its various substituted forms. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications.

Uniqueness

What sets 2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is the specific arrangement of its substituents, particularly the nitro groups and the dimethylphenyl group

Properties

Molecular Formula

C20H13N3O6

Molecular Weight

391.3 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H13N3O6/c1-10-4-3-5-11(2)18(10)21-19(24)12-6-8-14(22(26)27)17-15(23(28)29)9-7-13(16(12)17)20(21)25/h3-9H,1-2H3

InChI Key

GKAJJPNULNJHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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